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Compound of Interest

Compound Name: Phenylacetonitrile

Cat. No.: B145931 Get Quote

This guide provides a detailed comparative analysis of the spectroscopic properties of

phenylacetonitrile and its para-substituted analogues: 4-methoxyphenylacetonitrile, 4-

nitrophenylacetonitrile, and 4-chlorophenylacetonitrile. This objective comparison,

supported by experimental data, is intended for researchers, scientists, and drug development

professionals working with these compounds.

Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) for phenylacetonitrile and its selected analogues.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Ar-H -CH₂- Other

Phenylacetonitrile ~7.35 - 7.25 (m, 5H) 3.71 (s, 2H) -

4-

Methoxyphenylacetoni

trile

7.21 (d, 2H), 6.88 (d,

2H)
3.64 (s, 2H) 3.77 (s, 3H, -OCH₃)

4-

Nitrophenylacetonitrile

8.25 (d, 2H), 7.55 (d,

2H)
3.95 (s, 2H) -

4-

Chlorophenylacetonitri

le

7.35 (d, 2H), 7.29 (d,

2H)
3.72 (s, 2H) -

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound
Aromatic
Carbons

-CH₂- -C≡N Other

Phenylacetonitril

e
~130 - 127 ~23 117.8 -

4-

Methoxyphenyla

cetonitrile

159.2, 129.5,

122.9, 114.5
22.5 118.2 55.3 (-OCH₃)

4-

Nitrophenylaceto

nitrile

147.5, 138.2,

129.1, 124.3
24.1 116.5 -

4-

Chlorophenylace

tonitrile

134.0, 130.0,

129.3, 129.2
22.9 117.4 -

Table 3: Key IR Absorption Bands (in cm⁻¹)
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Compound C≡N Stretch
C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

Other Key
Bands

Phenylacetonitril

e
~2250 ~3100-3000 ~2950-2850

~1600, ~1450

(C=C stretch)

4-

Methoxyphenyla

cetonitrile

~2250 ~3050-3000 ~2960-2840

~1610, ~1510

(C=C stretch),

~1250 (C-O

stretch)

4-

Nitrophenylaceto

nitrile

~2255 ~3110-3080 ~2930-2860
~1520, ~1345

(N-O stretch)

4-

Chlorophenylace

tonitrile

~2252 ~3090-3030 ~2950-2860
~1090 (C-Cl

stretch)

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragments

Phenylacetonitrile 117 116, 90, 89, 63

4-Methoxyphenylacetonitrile 147 132, 116, 107, 77

4-Nitrophenylacetonitrile 162 116, 89

4-Chlorophenylacetonitrile 151/153 (isotope pattern) 116, 89

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was then transferred to a 5 mm NMR tube.
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¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A

standard single-pulse experiment was used with a spectral width of 16 ppm, an acquisition

time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each

spectrum.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz

spectrometer, operating at a frequency of 100 MHz for ¹³C. A proton-decoupled pulse

sequence was used with a spectral width of 240 ppm, an acquisition time of 2 seconds, and

a relaxation delay of 2 seconds. A total of 1024 scans were accumulated for each spectrum.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and

the resulting spectra were manually phased and baseline corrected. Chemical shifts were

referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm

for ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: A small drop of the neat liquid sample (for phenylacetonitrile and 4-

methoxyphenylacetonitrile) or a small amount of the solid sample (for 4-

nitrophenylacetonitrile and 4-chlorophenylacetonitrile) was placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean ATR crystal was first collected. The

sample spectrum was then recorded over the range of 4000-400 cm⁻¹ by co-adding 32

scans at a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum was automatically ratioed against the background

spectrum to produce the final transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample in methanol (approximately 1 µg/mL)

was introduced into the mass spectrometer via direct infusion using a syringe pump at a flow

rate of 10 µL/min.
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Ionization: Electron Ionization (EI) was used as the ionization method, with an electron

energy of 70 eV.

Mass Analysis: The ions were analyzed using a quadrupole mass analyzer, scanning over a

mass-to-charge (m/z) range of 50-300.

Data Acquisition and Processing: The mass spectrum was recorded, and the m/z values of

the molecular ion and major fragment ions were identified.

Mandatory Visualization
The following diagrams illustrate the logical relationships between the analyzed compounds

and the general experimental workflow.
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Caption: Logical relationship between the compounds and analytical techniques.
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Caption: General experimental workflow for spectroscopic analysis.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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